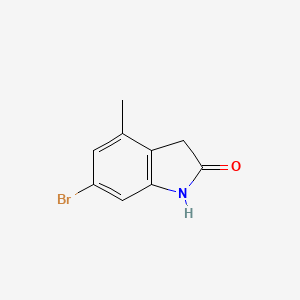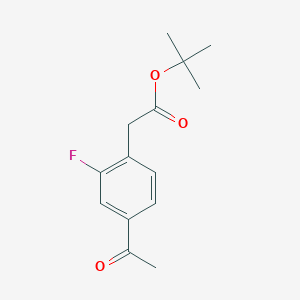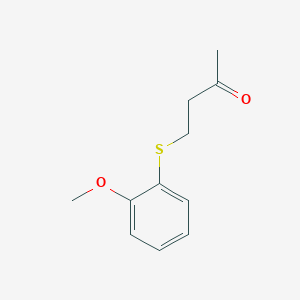
4-((2-Methoxyphenyl)thio)butan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((2-Methoxyphenyl)thio)butan-2-one is an organic compound with the molecular formula C11H14O2S It is a thioether derivative of butanone, characterized by the presence of a methoxyphenyl group attached to the sulfur atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Methoxyphenyl)thio)butan-2-one can be achieved through several methods. One common approach involves the reaction of 2-methoxybenzenethiol with 4-chlorobutan-2-one under basic conditions. The reaction typically proceeds as follows:
- Dissolve 2-methoxybenzenethiol in a suitable solvent such as ethanol.
- Add a base, such as sodium hydroxide, to the solution.
- Introduce 4-chlorobutan-2-one to the reaction mixture.
- Stir the mixture at room temperature for several hours.
- Isolate the product by filtration and purify it using recrystallization techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
4-((2-Methoxyphenyl)thio)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-((2-Methoxyphenyl)thio)butan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 4-((2-Methoxyphenyl)thio)butan-2-one exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-(4-Methoxyphenyl)butan-2-one:
4-(2-Methoxyphenyl)butan-2-one: Similar structure but different substitution pattern, leading to distinct chemical properties.
Uniqueness
4-((2-Methoxyphenyl)thio)butan-2-one is unique due to the presence of both a methoxyphenyl group and a thioether linkage. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from other related compounds.
特性
分子式 |
C11H14O2S |
|---|---|
分子量 |
210.29 g/mol |
IUPAC名 |
4-(2-methoxyphenyl)sulfanylbutan-2-one |
InChI |
InChI=1S/C11H14O2S/c1-9(12)7-8-14-11-6-4-3-5-10(11)13-2/h3-6H,7-8H2,1-2H3 |
InChIキー |
PYMCIFQTJFXNNQ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CCSC1=CC=CC=C1OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


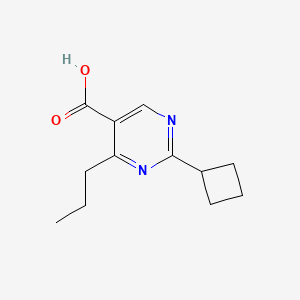
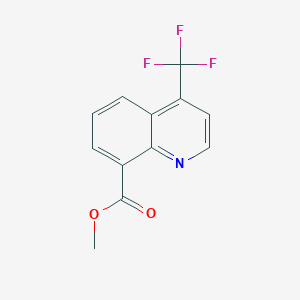
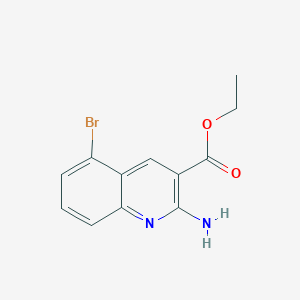

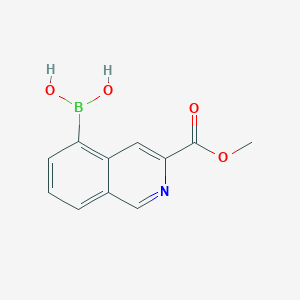
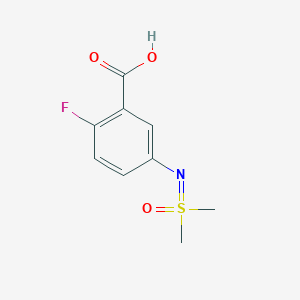

![4-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}morpholine; butanedioic acid](/img/structure/B13653639.png)
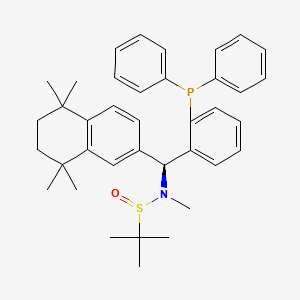
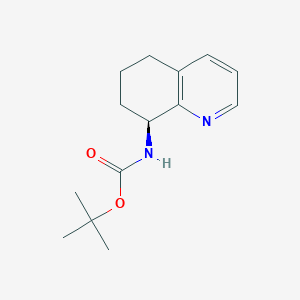
![(3-{[Cyclopropyl(methyl)amino]methyl}phenyl)boronic acid hydrochloride](/img/structure/B13653653.png)
